
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile” is an organic compound with the formula C22H21N3S. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles, including this compound, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antioxidants
A study detailed the synthesis of various acrylonitriles, including derivatives similar to the compound of interest. These synthesized compounds were evaluated for their antioxidant properties. The study involved an analysis based on spectral data and X-ray crystallographic studies to confirm the structures of these acrylonitriles. The effects of these compounds on rat liver-microsomal lipid peroxidation were examined to establish a structure-activity relationship and identify potential lead compounds with antioxidant properties (Parmar et al., 1999).
Reduction to Amino Derivatives
Another research focused on the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, akin to the compound , with lithium aluminum hydride. This process yielded (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structural confirmation of these amino derivatives was achieved through X-ray diffraction analysis, demonstrating the potential for synthesizing novel derivatives with varying functional groups (Frolov et al., 2005).
Herbicidal Activity
A series of acrylates, structurally related to the compound of interest, were synthesized and evaluated for their herbicidal activities. These compounds displayed significant herbicidal effectiveness, indicating the potential of such acrylonitriles in the development of new herbicide classes. The study underscored the importance of specific substituents at certain positions of the acrylate structure for maximizing herbicidal activity (Wang et al., 2004).
Catalytic Asymmetric Conjugate Addition
Research on (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles, which share a core structural motif with the compound of interest, demonstrated their utility as Michael acceptors in catalytic asymmetric conjugate additions. These reactions, mediated by phase-transfer catalysis, resulted in functionalized imines with high enantiomeric excess and as single diastereoisomers. This study highlights the compound's potential applications in asymmetric synthesis, providing a pathway to chiral molecules with significant synthetic value (Del Fiandra et al., 2016).
Propiedades
IUPAC Name |
(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15(2)17-8-10-20(11-9-17)24-13-19(12-23)22-25-21(14-26-22)18-6-4-16(3)5-7-18/h4-11,13-15,24H,1-3H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTPZGRYSLVFQE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2539805.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)
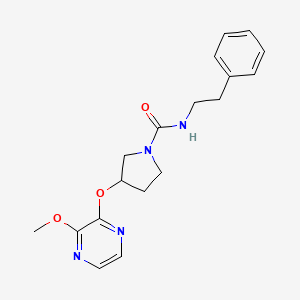
![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)
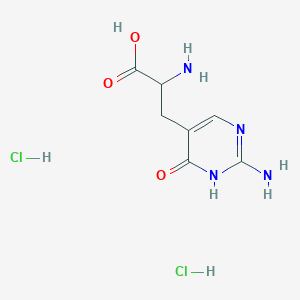
![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)
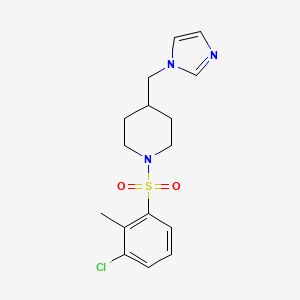
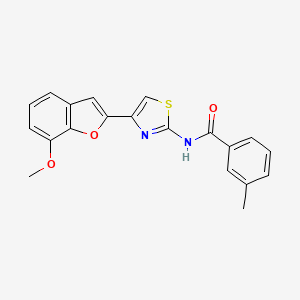
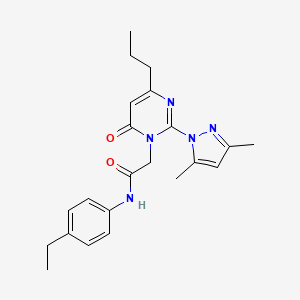

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)